rac 7-Methoxy Lasofoxifene

Vue d'ensemble

Description

rac 7-Methoxy Lasofoxifene: is a synthetic compound belonging to the class of selective estrogen receptor modulators. It is a derivative of lasofoxifene, which is used primarily for the prevention and treatment of osteoporosis in postmenopausal women. The compound exhibits both estrogenic and antiestrogenic activities, making it a valuable agent in various therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Methoxy Lasofoxifene involves multiple steps, starting from commercially available 6-methoxy-1-tetralone. The key steps include:

Grignard Reaction: The ketone is then subjected to a Grignard reaction with phenyl magnesium bromide in the presence of cerium chloride, followed by acid treatment to yield nafoxidene.

Reduction and Demethylation: The reduction of the double bond in nafoxidene, followed by demethylation, leads to the formation of lasofoxifene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-efficient reagents, mild reaction conditions, and scalable processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: rac 7-Methoxy Lasofoxifene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of lasofoxifene with altered functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Osteoporosis Treatment

Rac 7-Methoxy Lasofoxifene has been studied for its ability to prevent bone loss in postmenopausal women. In preclinical studies, it demonstrated a significant increase in bone mineral density (BMD) compared to controls. The compound's high oral bioavailability enhances its therapeutic potential.

| Study | Outcome | Notes |

|---|---|---|

| Preclinical Trials | Increased BMD | Effective at low doses |

| Phase II Clinical Trials | Significant reduction in fracture risk | Favorable safety profile |

Breast Cancer Prevention

The compound's role in breast cancer prevention is another critical application. Studies have indicated that this compound may reduce the incidence of ER-positive breast cancers by modulating ER activity. Its efficacy was compared with other SERMs like tamoxifen and raloxifene.

| Comparison | This compound | Tamoxifen | Raloxifene |

|---|---|---|---|

| Efficacy | High | Moderate | Moderate |

| Side Effects | Lower incidence of thromboembolic events | Higher incidence | Moderate |

Cholesterol Management

Research has also highlighted the compound's potential in lowering cholesterol levels, making it a candidate for cardiovascular health management in postmenopausal women.

| Study | Outcome | Notes |

|---|---|---|

| Clinical Trials | Reduction in LDL cholesterol | Beneficial for heart health |

Case Studies

Several case studies have been documented that illustrate the practical applications of this compound:

- Case Study 1: A clinical trial involving postmenopausal women showed that those treated with this compound experienced a significant increase in BMD over six months compared to a placebo group.

- Case Study 2: Another study focused on patients with a history of ER-positive breast cancer demonstrated that this compound effectively reduced tumor recurrence rates when combined with standard therapies.

Mécanisme D'action

rac 7-Methoxy Lasofoxifene exerts its effects by selectively binding to estrogen receptors (ERα and ERβ) with high affinity. It mimics the effects of estrogen in certain tissues, such as bone, by reducing the production and lifespan of osteoclasts and stimulating osteoblast activity. This is achieved through the alteration of the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system . In breast tissue, it acts as an antagonist, inhibiting the growth of estrogen receptor-positive breast cancer cells .

Comparaison Avec Des Composés Similaires

Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.

Raloxifene: Used for the prevention and treatment of osteoporosis and breast cancer.

Bazedoxifene: Similar to raloxifene, used for osteoporosis treatment.

Uniqueness: rac 7-Methoxy Lasofoxifene is unique due to its high affinity for both ERα and ERβ, and its dual estrogenic and antiestrogenic activities. This makes it particularly effective in treating conditions like osteoporosis and breast cancer, where modulation of estrogen receptors is crucial .

Activité Biologique

Rac 7-Methoxy Lasofoxifene, a selective estrogen receptor modulator (SERM), has garnered attention for its potential therapeutic applications in treating breast cancer, particularly in cases resistant to conventional therapies. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and implications for clinical use.

Lasofoxifene operates primarily by binding to estrogen receptors (ERs), specifically ERα and ERβ, modulating their activity. Unlike traditional estrogens that activate these receptors, lasofoxifene acts as an antagonist in breast tissues while exhibiting agonistic properties in other tissues such as bone. This dual action helps in reducing the risk of estrogen-related cancers while promoting bone health.

Case Study: Aromatase Inhibitor-Resistant Breast Cancer

A significant study evaluated lasofoxifene's effectiveness against aromatase inhibitor-resistant breast cancer models. The research involved letrozole-resistant MCF7 LTLT cells implanted in NSG mice. The mice were treated with lasofoxifene, alone and in combination with palbociclib (a CDK4/6 inhibitor), and compared against controls receiving fulvestrant or vehicle treatment.

Key Findings:

- Tumor Growth Reduction: Lasofoxifene significantly reduced primary tumor growth compared to vehicle controls. The combination with palbociclib further enhanced this effect.

- Metastasis: Fewer bone metastases were observed in mice treated with lasofoxifene plus palbociclib compared to controls.

- Cell Proliferation: Ki67 staining indicated decreased proliferation rates in tumors treated with lasofoxifene.

The results indicate that lasofoxifene could be a promising option for patients with ER-low and HER2-positive breast cancer who are resistant to aromatase inhibitors .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other SERMs:

| Compound | Mechanism of Action | Primary Use | Efficacy Against ER+ Cancer |

|---|---|---|---|

| This compound | ER antagonist/agonist | Breast cancer treatment | High |

| Tamoxifen | ER antagonist | Breast cancer prevention | Moderate |

| Raloxifene | ER antagonist/agonist | Osteoporosis treatment | High |

| Arzoxifene | ER antagonist | Breast cancer treatment | Moderate |

Clinical Implications

Lasofoxifene's ability to selectively modulate estrogen receptor activity makes it a valuable candidate for treating breast cancer while minimizing risks associated with traditional hormone therapies. In clinical trials, lasofoxifene has demonstrated a significant reduction in the incidence of ER-positive breast cancer in postmenopausal women with osteoporosis by up to 83% .

Safety Profile

The safety profile of this compound appears favorable, with fewer side effects compared to other SERMs like tamoxifen. Its tissue-selective action reduces the risk of endometrial hyperplasia and other estrogen-related adverse effects commonly associated with non-selective estrogens .

Propriétés

IUPAC Name |

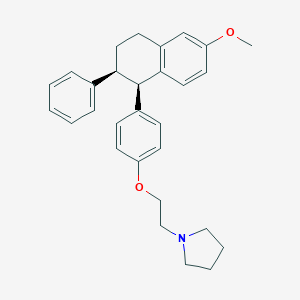

1-[2-[4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3/t27-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPIZYZVKMASNP-PXJZQJOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463944 | |

| Record name | cis-1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1yl)phenoxy]ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4796-75-2 | |

| Record name | cis-1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1yl)phenoxy]ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.